molecular formula C19H17N3O4S2 B5343111 N'-(benzenesulfonyl)-N-(4-sulfamoylphenyl)benzenecarboximidamide

N'-(benzenesulfonyl)-N-(4-sulfamoylphenyl)benzenecarboximidamide

Cat. No.: B5343111
M. Wt: 415.5 g/mol
InChI Key: HSACQCRZBUGAGX-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-N-(4-sulfamoylphenyl)benzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes both sulfonyl and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-N-(4-sulfamoylphenyl)benzenecarboximidamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

    Preparation of 4-Sulfamoylphenylamine: This intermediate is synthesized by sulfonation of aniline followed by amination.

    Coupling Reaction: The final step involves the coupling of benzenesulfonyl chloride with 4-sulfamoylphenylamine in the presence of a base such as pyridine to form N’-(benzenesulfonyl)-N-(4-sulfamoylphenyl)benzenecarboximidamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-N-(4-sulfamoylphenyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amines.

Scientific Research Applications

N’-(benzenesulfonyl)-N-(4-sulfamoylphenyl)benzenecarboximidamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: Its interactions with enzymes and proteins are explored to understand its potential as an inhibitor or activator in biochemical pathways.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which N’-(benzenesulfonyl)-N-(4-sulfamoylphenyl)benzenecarboximidamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s sulfonyl and sulfamoyl groups play a crucial role in binding to these targets, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)benzenecarboximidamide: Lacks the sulfamoyl group, which may affect its reactivity and applications.

    N-(4-sulfamoylphenyl)benzenecarboximidamide:

    N’-(benzenesulfonyl)-N-(4-sulfamoylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzenecarboximidamide group.

Uniqueness

N’-(benzenesulfonyl)-N-(4-sulfamoylphenyl)benzenecarboximidamide is unique due to the presence of both sulfonyl and sulfamoyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4-sulfamoylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c20-27(23,24)17-13-11-16(12-14-17)21-19(15-7-3-1-4-8-15)22-28(25,26)18-9-5-2-6-10-18/h1-14H,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSACQCRZBUGAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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